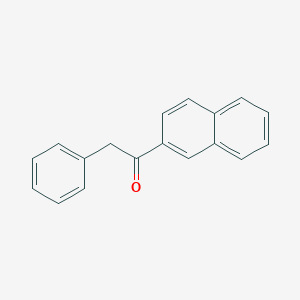

1-(Naphthalen-2-yl)-2-phenylethanone

Descripción

1-(Naphthalen-2-yl)-2-phenylethanone is a diaryl ketone featuring a naphthalene moiety at position 1 and a phenyl group at position 2 of the ethanone backbone. Its molecular formula is C₁₈H₁₄O, with an average molecular weight of 246.31 g/mol. The compound is synthesized via cross-dehydrogenative coupling (CDC) reactions, such as the metal-free method using PhI(OAc)₂ (PIDA) as an oxidant, yielding up to 75% under optimized conditions . Structural characterization by ¹H and ¹³C NMR confirms aromatic proton environments typical of naphthalene (δ 7.2–8.5 ppm) and phenyl groups (δ 7.3–7.6 ppm) . X-ray crystallography further validates its planar geometry, with bond lengths consistent with conjugated ketone systems .

Propiedades

Número CAS |

1762-15-8 |

|---|---|

Fórmula molecular |

C18H14O |

Peso molecular |

246.3 g/mol |

Nombre IUPAC |

1-naphthalen-2-yl-2-phenylethanone |

InChI |

InChI=1S/C18H14O/c19-18(12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2 |

Clave InChI |

FKBYIMMMZSGHHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

C1=CC=C(C=C1)CC(=O)C2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Properties

Key Observations:

Electron-Donating Groups (EDGs): Methoxy substituents (e.g., 1-(2-methoxyphenyl)-2-phenylethanone) enhance reactivity in CDC reactions by increasing electron density at the α-carbon, facilitating radical coupling (yield: 95%) . Hydroxy groups (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone) require protection (e.g., THP) during synthesis to prevent side reactions .

Electron-Withdrawing Groups (EWGs): Nitro and chloro substituents (e.g., 1-(4-chloro-3-nitrophenyl)-2-phenylethanone) reduce ketone electrophilicity, making the compound less reactive in nucleophilic additions .

Steric and Conformational Effects: Ether-linked derivatives like 2-(2-naphthyloxy)-1-phenylethanone exhibit reduced reactivity due to steric hindrance and delocalization of the ketone’s electrophilic center .

Key Insights:

- Muscarinic Antagonists: 1-[2-(2-(Diethylamino)ethoxy)phenyl]-2-phenylethanone demonstrates potent M3 receptor antagonism, attributed to its flexible ethoxy linker and aromatic stacking .

- Brominated Derivatives: Bromination at the α-position (e.g., 2-bromo-1-(1-methylpyrrol-2-yl)-2-phenylethanone) is regiospecific under CuBr₂ catalysis, enabling antiparasitic applications .

Physicochemical Properties

Table 3: Thermal and Spectral Data

Trends:

- Hydroxy Groups: Lower melting points (e.g., 75–76°C for 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone) compared to non-polar analogues due to hydrogen bonding .

- Methoxy Groups: Introduce rigidity, increasing melting points (e.g., 117–118°C for 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.